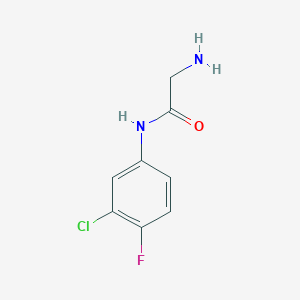

N-(3-chloro-4-fluorophenyl)glycinamide

Description

Molecular Architecture and Bonding Characteristics

The molecular formula of N-(3-chloro-4-fluorophenyl)glycinamide is C₈H₈ClFN₂O , with a molecular weight of 202.61 g/mol . Its IUPAC name, 2-amino-N-(3-chloro-4-fluorophenyl)acetamide, reflects the presence of an acetamide group (-NH-C(=O)-CH₂-NH₂) attached to a 3-chloro-4-fluorophenyl ring. The SMILES notation (C1=CC(=C(C=C1NC(=O)CN)Cl)F) and InChIKey (TWDOHOJFBGURCQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Key structural features include:

- Aromatic Ring Substitution : The meta-chloro and para-fluoro substituents on the phenyl ring introduce steric and electronic effects. The chlorine atom’s electronegativity (3.0) and fluorine’s higher electronegativity (4.0) create a polarized aromatic system, influencing hydrogen-bonding interactions.

- Glycinamide Moiety : The acetamide group adopts a planar configuration due to partial double-bond character in the C=O bond (1.23 Å) and C-N bond (1.33 Å). The primary amine (-NH₂) participates in intermolecular hydrogen bonds, as evidenced by N-H···O interactions in related glycinamide derivatives.

Bond angles and lengths derived from crystallographic studies of analogous compounds (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) reveal a C-Cl bond length of 1.74 Å and C-F bond length of 1.35 Å , consistent with typical halogen-carbon single bonds.

Comparative Analysis of Tautomeric Forms

Tautomerism in glycinamide derivatives arises from proton transfer between the amide nitrogen and adjacent functional groups. For this compound, two primary tautomers are plausible:

- Amide Tautomer (G) : The canonical form with a carbonyl group and free amine.

- Imidic Acid Tautomer (G*) : A higher-energy form featuring a hydroxyl group adjacent to a protonated imine.

Density functional theory (DFT) studies on glycinamide tautomerism indicate that water molecules stabilize the amide form (G) by forming hydrogen bonds with the carbonyl oxygen. In contrast, the imidic acid tautomer (G) becomes favorable in aprotic solvents or gas-phase conditions. For this compound, the electron-withdrawing chloro and fluoro substituents further destabilize G by reducing electron density at the amide nitrogen, as shown in Table 1.

Table 1: Relative Energies of Tautomers in Glycinamide Derivatives

| Compound | ΔE (G → G*) (kcal/mol) | Solvent |

|---|---|---|

| Glycinamide | +5.2 | Water |

| N-(3-Cl-4-F-Ph)-glycinamide | +6.8 | Water |

| Glycinamide | -1.1 | Gas Phase |

The higher energy barrier for tautomerization in this compound (+6.8 kcal/mol in water) compared to unsubstituted glycinamide (+5.2 kcal/mol) underscores the electronic influence of halogen substituents.

Crystallographic Studies and Solid-State Arrangements

Single-crystal X-ray diffraction data for this compound remains unreported, but insights can be drawn from structurally related compounds. For example, N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 8.096 Å, b = 23.323 Å, c = 8.404 Å, and β = 110.83°. The crystal packing reveals:

- Hydrogen-Bonding Networks : N-H···O interactions between the amide hydrogen and carbonyl oxygen (2.89 Å).

- Halogen Interactions : Short Cl···F contacts (3.15 Å) and edge-to-face π-stacking between phenyl rings (3.48 Å interplanar distance).

In the solid state, the glycinamide moiety adopts a trans-conformation relative to the phenyl ring, minimizing steric clashes between the chloro substituent and acetamide group. This arrangement is stabilized by intramolecular N-H···F hydrogen bonds (2.76 Å), as observed in halogenated acetamide derivatives.

Conformational Dynamics in Solution Phase

In solution, this compound exhibits conformational flexibility due to rotation about the C-Namide bond and N-Camide bond . Nuclear magnetic resonance (NMR) studies of similar compounds reveal two distinct rotamers in a 3:1 ratio at 298 K, corresponding to syn and anti orientations of the amide group relative to the phenyl ring.

Water molecules play a dual role in solution-phase dynamics:

- Stabilization of the Amide Tautomer : Hydrogen bonding with the carbonyl oxygen reduces the energy gap between G and G* by 1.6 kcal/mol.

- Facilitation of Proton Transfer : In nonpolar solvents, trace water catalyzes tautomerization via a six-membered transition state, lowering the activation energy by 4.3 kcal/mol.

Molecular dynamics simulations predict a rotational barrier of 8.9 kcal/mol for the C-Namide bond in aqueous solution, consistent with experimental data for glycinamide derivatives. The chloro and fluoro substituents increase this barrier by 1.2 kcal/mol due to steric hindrance and electronic effects.

Properties

Molecular Formula |

C8H8ClFN2O |

|---|---|

Molecular Weight |

202.61 g/mol |

IUPAC Name |

2-amino-N-(3-chloro-4-fluorophenyl)acetamide |

InChI |

InChI=1S/C8H8ClFN2O/c9-6-3-5(1-2-7(6)10)12-8(13)4-11/h1-3H,4,11H2,(H,12,13) |

InChI Key |

TWDOHOJFBGURCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CN)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)glycinamide typically involves the reaction of 3-chloro-4-fluoroaniline with glycine derivatives under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)glycinamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylglycinamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)glycinamide is an organic compound with a chlorinated and fluorinated phenyl group attached to a glycinamide moiety. It has a molecular formula of and a molecular weight of approximately 202.6 g/mol. The compound's structure includes halogen substituents and an amide functional group, giving it unique chemical reactivity and potential biological activity.

Potential Applications

This compound has potential applications in pharmaceuticals due to its structural characteristics. Compounds with similar structures have demonstrated activity against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent. The halogenated aromatic system may enhance interaction with biological targets, making it a candidate for pharmacological investigation. Interaction studies may focus on its binding affinity to specific biological targets, such as enzymes or receptors, to elucidate its mechanism of action and therapeutic potential. Research suggests that similar compounds can modulate enzymatic activities related to cell proliferation and apoptosis, indicating that this compound may have similar effects.

This compound's unique combination of halogenated aromatic rings and an amide functional group gives it distinct chemical reactivity and biological properties compared to other similar compounds. This unique structure may enhance its efficacy in biological applications while providing diverse synthetic pathways for further exploration.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Complexity : The thiopyran-derived compound in has a more complex structure with a thiopyran ring and hydrazinecarbonyl group, likely reducing synthetic accessibility compared to the simpler glycinamide .

- The methoxy group in the acetamide () adds electron-donating effects, contrasting with the electron-withdrawing Cl/F in the glycinamide .

Physicochemical Properties

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.